molecular formula C7H3BrClIN2 B13309766 6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine

6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine

Cat. No.: B13309766
M. Wt: 357.37 g/mol
InChI Key: JWBPSBVWFHJTRT-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of imidazo[1,2-a]pyridine derivatives using bromine, chlorine, and iodine under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper salts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine
  • 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
  • 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
  • 6-Chloro-3-iodoimidazo[1,2-a]pyridazine

Uniqueness

6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine is unique due to the presence of three different halogen atoms (bromine, chlorine, and iodine) on the imidazo[1,2-a]pyridine scaffold. This unique halogenation pattern provides distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C7H3BrClIN2

Molecular Weight

357.37 g/mol

IUPAC Name

6-bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H3BrClIN2/c8-4-1-5(10)7-11-6(9)3-12(7)2-4/h1-3H

InChI Key

JWBPSBVWFHJTRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Br)Cl)I

Origin of Product

United States

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